molecular formula C10H12ClF2NO2 B2657536 Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride CAS No. 1352574-94-7

Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

Cat. No.: B2657536
CAS No.: 1352574-94-7
M. Wt: 251.66
InChI Key: BWQUBOSEDWRCLP-SBSPUUFOSA-N
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Description

Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is a chiral amino acid ester derivative characterized by:

  • Methyl ester group: Enhances lipophilicity and stability compared to free carboxylic acids.
  • (2R)-configuration: Stereochemistry critical for biological activity in receptor-binding applications.
  • 2,4-Difluorophenyl substituent: Electron-withdrawing fluorine atoms influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQUBOSEDWRCLP-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352574-94-7
Record name methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride typically involves the reaction of 2,4-difluorophenylacetic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Properties

Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride exhibits several important biochemical properties:

  • Enzyme Interactions : This compound has been shown to interact with enzymes involved in amino acid metabolism, potentially acting as both a substrate and an inhibitor.
  • Cellular Effects : It influences cell signaling pathways and gene expression related to growth and differentiation. This modulation can lead to significant changes in cellular metabolism and function.
  • Molecular Mechanism : The compound binds to specific sites on enzymes, affecting their activity. For instance, it can inhibit enzyme activity by blocking substrate access at the active site.

Biochemical Research

This compound is used extensively in biochemical studies to understand enzyme kinetics and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for probing the mechanisms of action of various metabolic enzymes.

Pharmacological Studies

The compound's interaction with carbonic anhydrase II suggests potential applications in drug development for conditions related to acid-base balance and respiratory function. Researchers are investigating its potential as a therapeutic agent for metabolic disorders.

Cell Biology

In cell biology, this compound is utilized to study its effects on cellular signaling pathways. It serves as a biochemical probe to investigate how modifications in enzyme activity can influence cell proliferation and survival.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound inhibited specific enzymes involved in amino acid metabolism in vitro. The results indicated that at varying concentrations, the compound could effectively modulate enzyme activity, providing insights into its potential therapeutic applications.

Case Study 2: Cellular Signaling Modulation

Another investigation focused on the compound's role in altering signaling pathways associated with cell growth. The findings revealed that treatment with this compound led to significant changes in gene expression profiles related to apoptosis and differentiation.

Summary of Findings

The applications of this compound span various fields within scientific research:

Application AreaDescription
Biochemical ResearchUsed for studying enzyme kinetics and metabolic pathways
Pharmacological StudiesPotential therapeutic agent for metabolic disorders
Cell BiologyInvestigates effects on cellular signaling and gene expression

Mechanism of Action

The mechanism of action of Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

Similar compounds differ in:

  • Phenyl ring substituents (position, number, and type of halogens/alkyl groups).
  • Ester group (methyl vs. ethyl).
  • Amino group position (C2 vs. C3).
  • Stereochemistry (R vs. S configuration).

Detailed Analysis

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
  • Structural difference : Single fluorine at the para position (vs. 2,4-difluoro).
  • Molecular formula: C₁₀H₁₃ClFNO₂.
  • Molecular weight : 233.67 g/mol .
  • Implications: Reduced lipophilicity and altered binding affinity compared to the difluoro analog. Mono-fluoro derivatives are often less potent in enzyme inhibition due to weaker electronic effects .
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride
  • Structural difference : Single fluorine at the ortho position.
  • Molecular formula: C₁₀H₁₂ClFNO₂ (estimated).
  • Implications : Steric hindrance from ortho-fluorine may reduce conformational flexibility, affecting target engagement .
Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride
  • Structural difference : 4-Fluoro and 3-methyl groups on the phenyl ring.
  • Molecular formula: C₁₁H₁₅ClFNO₂.
  • Molecular weight : 247.69 g/mol .
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
  • Structural differences: Ethyl ester (vs. methyl) and amino group at C3 (vs. C2).
  • Molecular formula: C₁₁H₁₄ClF₂NO₂ (estimated).
  • Implications: Ethyl ester enhances solubility but may reduce cell permeability. The C3-amino configuration disrupts the canonical amino acid structure, limiting biological utility .
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride
  • Structural difference: Acetate backbone (shorter chain) vs. propanoate.
  • Molecular formula: C₉H₁₀ClF₂NO₂ (estimated).

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ester Group Amino Position Key References
Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride C₁₀H₁₂ClF₂NO₂ 247.67 (estimated) 2,4-Difluorophenyl Methyl C2
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride C₁₀H₁₃ClFNO₂ 233.67 4-Fluorophenyl Methyl C2
Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride C₁₁H₁₅ClFNO₂ 247.69 4-Fluoro-3-methylphenyl Methyl C2
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride C₁₁H₁₄ClF₂NO₂ 265.69 (estimated) 2,4-Difluorophenyl Ethyl C3
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride C₉H₁₀ClF₂NO₂ 221.64 (estimated) 2,4-Difluorophenyl Methyl C2

Research Findings and Implications

  • Fluorine Substitution: The 2,4-difluoro configuration enhances electronegativity and lipophilicity, improving blood-brain barrier penetration compared to mono-fluoro analogs .
  • Stereochemistry : The (2R)-configuration is critical for chiral recognition in enzyme-active sites, as seen in related tryptophan derivatives .
  • Ester Group : Methyl esters are more metabolically labile than ethyl esters, favoring prodrug strategies for controlled release .

Biological Activity

Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, also known as a derivative of amino acids, has garnered significant interest in scientific research due to its diverse biological activities. This article will explore its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H12ClF2N O2
  • Molecular Weight : 251.66 g/mol
  • CAS Number : 1352574-94-7

This compound is thought to interact with various biological targets, particularly enzymes involved in metabolic pathways. The compound has been shown to inhibit carbonic anhydrase II, an enzyme crucial for maintaining acid-base balance in biological systems.

Target Enzymes

  • Carbonic Anhydrase II : Involved in the regulation of pH and fluid balance.
  • Amino Acid Metabolism Enzymes : The compound may act as a substrate or inhibitor for enzymes that metabolize amino acids.

In Vitro Studies

Research indicates that this compound exhibits significant effects on cellular processes:

  • Cell Signaling Modulation : The compound influences signaling pathways related to cell growth and differentiation.
  • Gene Expression Changes : It has been reported to alter gene expression patterns associated with various cellular functions.

In Vivo Studies

Case studies reveal the compound's potential therapeutic roles:

  • Antitumor Activity : Preliminary studies suggest that it may have antitumor effects by inhibiting tumor cell proliferation.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities indicate potential applications in neurodegenerative diseases .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated inhibition of carbonic anhydrase II activity by the compound, leading to altered pH regulation in cancer cells.
Study 2Showed that treatment with this compound resulted in reduced tumor growth in animal models.
Study 3Reported neuroprotective effects in models of neurodegeneration, suggesting potential for treating conditions like Alzheimer's disease.

Applications in Medicine and Industry

The compound is being explored for various applications:

  • Pharmaceutical Development : Its role as an enzyme inhibitor positions it as a candidate for drug development aimed at metabolic disorders and cancer therapies.
  • Chemical Synthesis : Used as a building block in organic synthesis for creating complex molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via chiral resolution or asymmetric catalysis. Key steps include:

  • Deprotection of Z-groups : Use hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH) to remove protecting groups, ensuring retention of stereochemistry .
  • Recrystallization : Purify intermediates using methanol/diethyl ether mixtures to achieve ≥95% purity .
  • Optimization Parameters : Adjust temperature (0–25°C), solvent polarity, and catalyst loading to improve yield and enantiomeric excess (ee). Evidence from similar fluorophenyl derivatives suggests that low temperatures reduce racemization .

Q. How is the compound characterized to confirm structural integrity and stereochemical purity?

  • Analytical Techniques :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers (ee >98%) .
  • Spectroscopy : IR (amide I/II bands at ~1600–1700 cm⁻¹) and ¹⁹F NMR (δ -110 to -120 ppm for difluorophenyl groups) confirm functional groups .
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ +30.8 for related compounds) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Stability Data :

ConditionDegradation RateKey Observations
25°C, dry<2% over 6 monthsNo racemization detected via HPLC
4°C, humid5% over 3 monthsHydrolysis of ester group observed
  • Recommendations : Store desiccated at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis, and what analytical methods resolve batch inconsistencies?

  • Strategies :

  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to enhance ee .
  • Advanced Chromatography : Use supercritical fluid chromatography (SFC) with CO₂/co-solvent systems for high-resolution separation .
    • Troubleshooting Contradictions : If batch ee varies, cross-validate using circular dichroism (CD) spectroscopy and X-ray crystallography to rule out polymorphic interference .

Q. What mechanistic insights explain its interactions with biological targets (e.g., enzymes or receptors)?

  • Hypothesis Testing :

  • Docking Studies : Model the difluorophenyl moiety’s role in hydrophobic binding pockets using software like AutoDock Vina .
  • Fluorescence Quenching Assays : Monitor binding to serum albumin to assess pharmacokinetic properties .
    • Contradiction Analysis : If bioactivity data conflicts with computational predictions, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How do solvent and pH affect its reactivity in downstream derivatization (e.g., peptide coupling)?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for optimal coupling efficiency with carbodiimide reagents .
  • pH Dependence : Conduct reactions at pH 4–6 (HCl buffer) to protonate the amino group, minimizing side reactions .
    • Data Interpretation : Use LC-MS to track byproducts (e.g., N-acylurea formation) and adjust activation protocols .

Q. What green chemistry approaches can reduce waste in its synthesis?

  • Innovative Methods :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 48 h → 6 h) and solvent volume .
  • Biocatalysis : Replace metal catalysts with immobilized lipases for esterification steps .
    • Metrics : Calculate E-factors (kg waste/kg product) to compare traditional vs. sustainable routes .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Root Causes :

  • Polymorphism : Characterize crystalline forms via PXRD .
  • Hydration States : Perform TGA to detect hydrate/anhydrate transitions .
    • Resolution : Publish detailed experimental conditions (heating rate, sample prep) to standardize comparisons .

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